molecular formula C17H16N4O3 B12936928 6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one CAS No. 914395-73-6

6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one

Cat. No.: B12936928
CAS No.: 914395-73-6
M. Wt: 324.33 g/mol
InChI Key: HYKGFTFFZBHHBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one is a synthetic small molecule based on the quinazolinone scaffold, a nitrogen-containing heterocycle recognized for its diverse and significant bio-pharmacological activities . Quinazolinones are frequently employed as core structures in the design of potent small-molecule inhibitors targeting various kinases and receptor kinases, which are pivotal in oncological research . Notable examples of approved drugs and investigational compounds featuring this privileged structure include the EGFR tyrosine kinase inhibitor gefitinib, the p38MAP kinase inhibitor DQO-501, and the BRD4 protein inhibitor PFI-1 . The structure of this compound features key modification sites that are designed to modulate its properties and specificity. The 3-nitrophenyl substituent is a functional group often incorporated into bioactive compounds to influence electronic characteristics and target binding . The (propan-2-yl)amino group at the 2-position is a common feature in drug discovery that can impact the molecule's hydrophobicity and steric interactions with biological targets. These structural attributes make it a valuable chemical tool for probing biological pathways and for structure-activity relationship (SAR) studies in medicinal chemistry, particularly in the development of novel anticancer agents . Applications in Research: This compound is intended for research applications primarily in cancer biology and medicinal chemistry. Its potential mechanisms of action, inferred from the well-established profile of the quinazolinone class, may include inhibition of key oncogenic kinases . Researchers can utilize this compound for in vitro cytotoxicity profiling against various human cancer cell lines, such as HepG-2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer), to evaluate its anti-proliferative efficacy . Furthermore, it serves as a critical building block for synthesizing a diverse library of analogues to explore chemical space and optimize lead compounds in a combinatorial chemistry setting. Notice: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

914395-73-6

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

6-(3-nitrophenyl)-2-(propan-2-ylamino)quinazolin-7-ol

InChI

InChI=1S/C17H16N4O3/c1-10(2)19-17-18-9-12-7-14(16(22)8-15(12)20-17)11-4-3-5-13(6-11)21(23)24/h3-10,22H,1-2H3,(H,18,19,20)

InChI Key

HYKGFTFFZBHHBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC2=CC(=C(C=C2C=N1)C3=CC(=CC=C3)[N+](=O)[O-])O

Origin of Product

United States

Biological Activity

6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one is a compound belonging to the quinazoline family, known for its diverse biological activities. The structural features contributing to its activity include a 3-nitrophenyl group and an isopropylamino group , which enhance its pharmacological potential. This article explores the biological activities, synthesis methods, and comparative studies of this compound.

Biological Activity

The biological activity of this compound has been documented across various studies, highlighting its potential in medicinal chemistry.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the quinazoline structure can lead to enhanced cytotoxic effects against various cancer cell lines. The compound has been evaluated for its cytotoxicity against cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC-3 (prostate cancer) with promising results.

Cell LineIC50 Value (µM)Observations
MCF-7< 10Significant growth inhibition
HT-29< 10High cytotoxicity observed
PC-3< 10Effective at low concentrations

Antimicrobial Activity

Quinazoline derivatives, including this compound, have also demonstrated antimicrobial properties. The compound's efficacy against various bacterial strains has been assessed, showing potential as an antibacterial agent.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Starting Materials : 2-aminoquinazolinones and 3-nitroaniline.
  • Reaction Conditions : The reaction is carried out under acidic conditions.
  • Yield : The synthesis generally yields moderate to high percentages of the target compound.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with key biological targets such as:

  • Enzymes : Inhibition of specific kinases related to cancer progression.
  • Receptors : Binding affinity towards certain receptors involved in cellular signaling pathways.

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-(3-Nitrophenyl)quinazolin-4(3H)-oneQuinazoline core with nitrophenyl substitutionAnticancerLacks isopropylamino group
4-(3-Nitrophenyl)quinazolin-2(1H)-oneDifferent position for nitrophenyl groupAntimicrobialDifferent biological profile
6,7-DimethoxyquinazolinoneMethoxy substitutions instead of nitroAnticancer and anti-inflammatoryVariations in substituents affect activity

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and properties of 6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one (hereafter referred to as the target compound) and related quinazolinones:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) HBD/HBA Key Pharmacological Notes
Target compound 6-(3-nitrophenyl), 2-(isopropylamino) ~340 Not reported ~2.5 2 HBD, 5 HBA Potential oral bioavailability
3i 3-cyclohexyl, 6-benzamide ~480 Reported ~3.8 3 HBD, 7 HBA Moderate drug-likeness
3j 3-cyclohexyl, 6-(3-hydroxyphenyl) ~420 Reported ~2.9 3 HBD, 6 HBA Improved solubility
3l 3-cyclohexyl, 6-(2-trifluoromethylphenyl) ~470 Reported ~4.1 2 HBD, 6 HBA High lipophilicity
Benzoquinazolinone 12 3-((1S,2S)-2-hydroxycyclohexyl), 6-pyridinyl ~450 Not reported ~3.2 3 HBD, 8 HBA High functional potency
6-Nitro-7-tosylquinazolin-4(3H)-one 6-nitro, 7-tosyl ~360 263.5–265.0 ~2.8 1 HBD, 7 HBA Sulfone-enhanced stability
Key Observations:

Substituent Effects on Drug-Likeness: The target compound adheres more closely to Lipinski's Rule (molecular weight <500, HBD <5, HBA <10) compared to 3i and benzoquinazolinone 12, suggesting better oral bioavailability .

Solubility and Lipophilicity :

  • Compound 3j, with a 3-hydroxyphenyl group, exhibits improved aqueous solubility due to the polar hydroxyl group, whereas the target compound’s nitro group may reduce solubility despite its moderate LogP .
  • The trifluoromethyl group in 3l increases lipophilicity (LogP ~4.1), which could enhance membrane permeability but reduce solubility .

Pharmacological Potency: Benzoquinazolinone 12 demonstrates high functional potency attributed to its hydroxycyclohexyl and pyridinyl groups, which enhance target binding through hydrogen bonding and π-π interactions . The target compound’s isopropylamino group may offer similar steric advantages but lacks the hydroxyl moiety for stronger hydrogen bonding.

Stability and Synthetic Feasibility :

  • The tosyl group in 6-nitro-7-tosylquinazolin-4(3H)-one improves stability via sulfone-mediated resonance, whereas the target compound’s nitro-phenyl group may require protective strategies during synthesis to prevent reduction .

Research Findings and Implications

Computational and Experimental Insights

  • Drug-Likeness Predictions : The target compound’s molecular weight (~340) and HBD/HBA counts align with Lipinski’s criteria, suggesting favorable absorption. However, its nitro group may pose toxicity risks, necessitating further ADMET profiling .
  • Noncovalent Interactions: Computational tools like Multiwfn could elucidate steric repulsion and hydrogen-bonding patterns in the target compound, particularly between the nitro group and biological targets .
  • Synthetic Challenges : Unlike 6-nitro-7-tosylquinazolin-4(3H)-one, which uses sodium p-toluenesulfinate for sulfonation, the target compound’s synthesis likely requires selective nitration and amination steps, as seen in analogous protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.